Azobenzene-4,4'-dicarboxylic Acid
Overview
Description
4,4’-Azobisbenzoic acid is an organic compound with the molecular formula C14H10N2O4. It is characterized by the presence of an azo group (-N=N-) linking two benzoic acid moieties. This compound is known for its vibrant dark orange color and is sensitive to light. It is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry and medicine .
Mechanism of Action
Target of Action
The primary targets of Azobenzene-4,4’-dicarboxylic Acid are Metal Organic Frameworks (MOFs), which are porous hybrid crystalline materials consisting of organic linkers coordinated to metal centers . The compound acts as an organic linker in these frameworks .
Mode of Action
Azobenzene-4,4’-dicarboxylic Acid undergoes trans-cis isomerization, a process where the compound changes its structure from a trans isomer to a cis isomer . This photo-isomerization in MOFs originates from singly bound azobenzene moieties on the surface of the MOF . The type of solvent used has a slight effect on the rate of isomerization .
Biochemical Pathways
The trans-cis isomerization of Azobenzene-4,4’-dicarboxylic Acid affects the structure and properties of the MOFs it is incorporated into . This change in structure can influence the properties of the MOFs, potentially affecting their performance in various applications .
Result of Action
The photo-isomerization of Azobenzene-4,4’-dicarboxylic Acid can lead to changes in the properties of the MOFs. For instance, in a study, the UV-irradiated cis isomer exhibited a slightly higher uptake of Congo Red, a dye, than the ambient-light exposed trans isomer .
Action Environment
The action, efficacy, and stability of Azobenzene-4,4’-dicarboxylic Acid can be influenced by environmental factors such as light and the type of solvent used . For example, UV light can induce the trans-cis isomerization of the compound .
Biochemical Analysis
Biochemical Properties
The trans-cis isomerisation kinetics of Azobenzene-4,4’-dicarboxylic Acid are of particular interest in biochemical reactions . The photo-isomerization in the MOFs originates from singly bound azobenzene moieties on the surface of the MOF
Cellular Effects
It is known that the compound can be used in the dye adsorption of congo red (CR) in contaminated water
Molecular Mechanism
The molecular mechanism of Azobenzene-4,4’-dicarboxylic Acid involves its reversible trans-cis photo-isomerisation . The photo-isomerization in the MOFs originates from singly bound azobenzene moieties on the surface of the MOF
Temporal Effects in Laboratory Settings
It is known that the type of solvent used has a slight effect on the rate of isomerization and half-life
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-azobisbenzoic acid typically involves the diazotization of 4-aminobenzoic acid followed by coupling with another molecule of 4-aminobenzoic acid. The reaction is carried out in an acidic medium, often using hydrochloric acid, and sodium nitrite as the diazotizing agent. The reaction conditions are carefully controlled to maintain a low temperature, usually around 0-5°C, to prevent the decomposition of the diazonium salt .
Industrial Production Methods: Industrial production of 4,4’-azobisbenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pH control. The reaction mixture is often stirred continuously to ensure uniformity. After the reaction, the product is purified through recrystallization or other suitable methods to obtain high-purity 4,4’-azobisbenzoic acid .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Azobisbenzoic acid undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are used.
Major Products:
Oxidation: Azoxybenzoic acid.
Reduction: Hydrazo compounds.
Substitution: Esters and amides of 4,4’-azobisbenzoic acid.
Scientific Research Applications
4,4’-Azobisbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a probe in studying molecular interactions and dynamics.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and as a stabilizer in polymerization reactions.
Comparison with Similar Compounds
- Azobenzene-4,4’-dicarboxylic acid
- 4,4’-Azoxydibenzoic acid
- 4,4’-Azobis(4-cyanovaleric acid)
Comparison: 4,4’-Azobisbenzoic acid is unique due to its specific azo linkage and carboxylic acid groups, which confer distinct reactivity and applications. Compared to azobenzene-4,4’-dicarboxylic acid, it has a higher tendency to form radicals, making it more suitable for radical polymerization reactions. 4,4’-Azoxydibenzoic acid, on the other hand, is an oxidized form and has different reactivity patterns. 4,4’-Azobis(4-cyanovaleric acid) is another azo compound used as an initiator in polymerization but differs in its structural and functional properties .
Properties
IUPAC Name |
4-[(4-carboxyphenyl)diazenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-13(18)9-1-5-11(6-2-9)15-16-12-7-3-10(4-8-12)14(19)20/h1-8H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHZQELJCLSKNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277651 | |
Record name | 4,4′-(1,2-Diazenediyl)bis[benzoic acid] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586-91-4 | |
Record name | 4,4′-(1,2-Diazenediyl)bis[benzoic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Azobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4′-(1,2-Diazenediyl)bis[benzoic acid] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-azobisbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of H2ABD is C14H10N2O4, and its molecular weight is 270.24 g/mol.
A: H2ABD has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and UV-Vis spectroscopy. These techniques provide insights into the compound's structure, functional groups, and electronic properties. [, , ]
A: H2ABD is a popular ligand in the synthesis of metal-organic frameworks (MOFs). Its rigid structure and ability to coordinate with various metal ions make it ideal for creating porous materials with tailored properties. [, , , , , , , ]
A: The metal ion dictates the coordination geometry and overall structure of the MOF. For instance, using zirconium clusters with H2ABD and 4,4’-stilbenedicarboxylic acid creates MOFs with pores around 1.5 nm. [] Different metal ions can lead to variations in pore size, shape, and functionality, ultimately influencing the MOF's gas sorption, catalytic, and optical properties. [, , , ]
A: H2ABD contains an azobenzene group, a well-known photochromic unit capable of undergoing trans-cis isomerization upon UV irradiation. [, , , , , ] This property makes H2ABD-based materials intriguing for applications in photo-switching devices, sensors, and drug delivery systems. [, , ]
A: Studies have shown that the photoisomerization in H2ABD-based MOFs primarily originates from azobenzene units located on the material's surface. [] The rate of isomerization and half-life can be influenced by factors like the type of metal ion, the presence of guest molecules, and the solvent environment. []
A: The azo group in H2ABD can reversibly react with alkali ions like lithium and sodium. [, ] This electrochemical activity, coupled with the compound's extended π-conjugated structure, makes H2ABD and its alkali salts promising candidates as electrode materials for sustainable alkali-ion batteries. [, ]
A: Density functional theory (DFT) calculations are frequently employed to study the electronic structure, bonding interactions, and reaction mechanisms of H2ABD-based systems. [, , ] These calculations provide valuable insights into the relationship between molecular structure and properties, guiding the design of new materials with improved performance.
A: The stability of H2ABD and its derivatives under various conditions, including thermal, photochemical, and chemical environments, is crucial for their practical applications. [, , ] Researchers are exploring strategies to enhance the stability of H2ABD-based materials, such as incorporating them into polymer matrices or designing MOFs with enhanced structural integrity. [, ]
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